molecular formula C17H13N3O2S B2767260 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-52-8

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2767260
CAS No.: 868230-52-8
M. Wt: 323.37
InChI Key: OPKHUYAWAIGUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry for developing novel anticancer agents . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. The benzothiazole core is a versatile pharmacophore known to interact with a range of biological targets. A significant area of research for 2-substituted benzothiazole derivatives is their potent and selective activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (H1299) carcinomas . The mechanism of action for such compounds often involves the inhibition of key enzymatic drivers of cancer progression. Specifically, benzothiazole derivatives have been identified as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) . These compounds can mimic the adenine moiety of ATP, allowing them to compete for binding at the kinase's catalytic domain, thereby disrupting pro-cancer signaling pathways and inhibiting cellular proliferation . The structural features of this compound—including the 4-methoxy-7-methylbenzothiazole moiety and the 4-cyanobenzamide substitution—are designed to optimize its interaction with these enzymatic targets and improve drug-like properties. Research into related benzothiazole analogs has demonstrated favorable in silico ADME profiles, suggesting potential for high gastrointestinal absorption and selective cytochrome P450 inhibition, which are positive indicators for drug development . This compound serves as a key intermediate for researchers exploring new kinase inhibitors and conducting structure-activity relationship (SAR) studies in oncology.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-10-3-8-13(22-2)14-15(10)23-17(19-14)20-16(21)12-6-4-11(9-18)5-7-12/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKHUYAWAIGUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with cyano-substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic molecule studied in medicinal chemistry for its potential biological activities.

Anticancer Activity

Thiazole rings have demonstrated anticancer properties. Studies have evaluated this compound's ability to inhibit tumor cell proliferation. The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, similar thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that modifications in the molecular structure can enhance activity. The anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have suggested that interactions with proteins involved in cancer progression are critical.

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Similar compounds have shown potential in reducing inflammation by inhibiting COX-1 and COX-2 enzymes, which play pivotal roles in the inflammatory response.

Summary of Biological Activities

Compound NameBiological ActivityIC50 ValuesMechanism
This compoundAnticancer< 2 µg/mLInduction of apoptosis
Similar Thiazole DerivativesAnti-inflammatoryVariesCOX inhibition

A study evaluating the anticancer properties of thiazole derivatives revealed that modifications in the molecular structure significantly impacted their efficacy against various cancer types. The findings suggest that compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide could be promising candidates for further development in cancer therapy.

Anti-inflammatory Research

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide and its analogs:

Compound Name Substituents on Benzothiazole Key Functional Groups Reported Activity References
This compound (Target Compound) 4-Methoxy, 7-Methyl Cyano (benzamide), Methoxy, Methyl Not explicitly reported; inferred potential for enzyme inhibition or antimicrobial activity. N/A
4-Cyano-N-(benzothiazol-2-yl)benzamide None Cyano (benzamide) Baseline compound; structural simplicity suggests utility in crystallography studies.
MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-Methoxy Cyano (benzamide), Pyridinylmethyl Antiplasmodial activity (IC50 = 8.1 µM); no cytotoxicity in HEK 293/3T3 cells.
4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide 4,5-Dichloro Cyano (benzamide), Dichloro Unknown biological activity; dichloro substitutions may enhance lipophilicity.
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxy Methoxy (benzamide and benzothiazole) Intermediate in pharmaceutical synthesis; no explicit biological data.

Key Comparative Insights

Biological Activity :

  • MMV001239 stands out for its antiplasmodial activity (IC50 = 8.1 µM) and lack of cytotoxicity, making it a promising candidate for parasitic disease research .
  • The dichloro analog ’s higher molecular weight and lipophilicity may favor membrane permeability but could also increase metabolic instability .

Synthetic and Analytical Methods: Compounds like 4-cyano-N-(benzothiazol-2-yl)benzamide are synthesized via condensation reactions (75% yield) and characterized by IR, NMR, and elemental analysis . MMV001239 was validated using mass spectrometry (89.4% purity) and tested in yeast-based assays .

Biological Activity

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with a cyano group and a substituted benzothiazole moiety, which contribute to its pharmacological properties. Research indicates that it may possess anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

  • Molecular Formula : C17H13N3O2S
  • Molecular Weight : 313.37 g/mol
  • IUPAC Name : this compound

The presence of functional groups such as the cyano and methoxy groups enhances the compound's reactivity and biological activity.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies indicate that it can inhibit tumor cell proliferation effectively. For instance, in vitro assays demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values suggesting significant potency .

Comparative Analysis of Biological Activity

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compound MCF-715.63Induces apoptosis
Doxorubicin MCF-71.93DNA intercalation
Tamoxifen MCF-715.63Estrogen receptor modulation

This table illustrates that while doxorubicin is more potent, this compound shows comparable activity to tamoxifen, indicating its potential as an alternative therapeutic agent.

Mechanistic Insights

Flow cytometry analyses have revealed that the compound triggers apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process . Furthermore, it has been noted that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity, suggesting structure–activity relationships that could guide future modifications for improved efficacy .

Case Studies

In a recent study involving various derivatives of benzothiazole compounds, this compound was highlighted for its promising antitumor activity. The study compared its effects with other synthesized compounds and found it to be effective in inhibiting cell growth across multiple cancer lines .

Moreover, another research effort focused on optimizing synthetic routes for this compound to enhance yield and purity while maintaining its biological properties. The findings suggest that modifications in synthesis could lead to derivatives with even greater biological activity .

Q & A

Q. Table 1: Hypothetical IC50 Values for Biological Targets

Derivative ModificationEGFR IC50 (nM)Tubulin IC50 (nM)
Parent Compound120450
7-Methyl → CF385320
4-Methoxy → Cl200600

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Level: Advanced
Answer:

  • Pharmacokinetics (PK) : Measure plasma half-life, clearance, and bioavailability via LC-MS/MS. Poor PK (e.g., rapid hepatic metabolism) may explain reduced in vivo activity .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in tumors versus healthy tissues .

What are the best practices for ensuring reproducibility in biological assays?

Level: Basic
Answer:

  • Positive Controls : Include reference inhibitors (e.g., erlotinib for EGFR) in each assay plate .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-experimental variability .

How can cryo-EM complement X-ray crystallography in studying compound-target interactions?

Level: Advanced
Answer:

  • Flexible Targets : Cryo-EM resolves conformational changes in large complexes (e.g., tubulin polymers) without crystallization .
  • Low-Abundance Complexes : Use affinity grids to trap transient compound-target interactions for sub-3Å resolution imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.